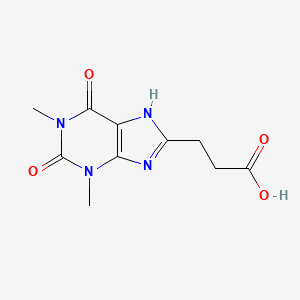
8-Theophyllinepropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Theophyllinepropionic acid is a chemical compound with the molecular formula C10H12N4O4. It is a derivative of theophylline, a well-known bronchodilator and smooth muscle relaxant. The compound is characterized by the presence of a propionic acid group attached to the theophylline molecule, which may influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Theophyllinepropionic acid typically involves the reaction of theophylline with propionic anhydride or propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反应分析
Types of Reactions
8-Theophyllinepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propionic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
8-Theophyllinepropionic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various theophylline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 8-Theophyllinepropionic acid is likely similar to that of theophylline, involving the inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors. These actions result in the relaxation of smooth muscles, particularly in the respiratory tract, and the stimulation of the central nervous system. The compound may also influence various molecular targets and pathways, including cyclic AMP (cAMP) signaling and histone deacetylase activity.
相似化合物的比较
8-Theophyllinepropionic acid can be compared with other theophylline derivatives, such as:
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Oxtriphylline: A choline salt of theophylline, used as a bronchodilator.
Uniqueness
The presence of the propionic acid group in this compound may confer unique chemical and biological properties, potentially enhancing its solubility, stability, and pharmacokinetic profile compared to other theophylline derivatives.
属性
CAS 编号 |
5438-69-7 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC 名称 |
3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(12-8)3-4-6(15)16/h3-4H2,1-2H3,(H,11,12)(H,15,16) |
InChI 键 |
RJXYOFPNOBNMOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

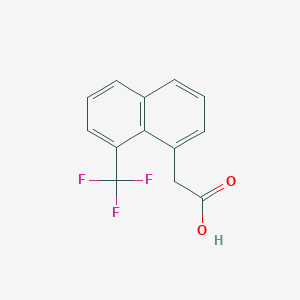

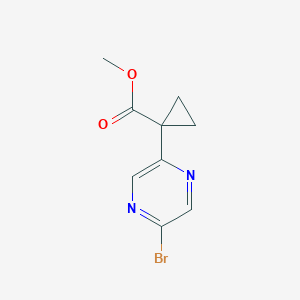
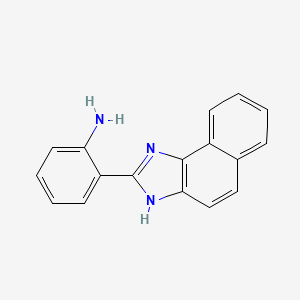


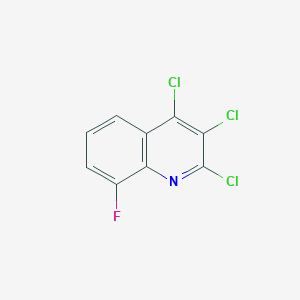
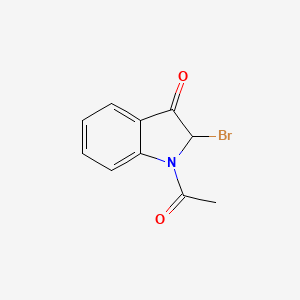

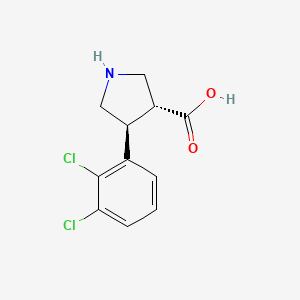

![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
